molecular formula C14H16N2 B8160652 6-(3-Isopropylphenyl)pyridin-3-amine

6-(3-Isopropylphenyl)pyridin-3-amine

Cat. No.: B8160652
M. Wt: 212.29 g/mol
InChI Key: PJRCDTGSTCLPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Isopropylphenyl)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridin-3-amine core, a scaffold recognized for its utility in the design of biologically active molecules. Scientific literature indicates that compounds with the pyridine-2-methylamine and pyridine-3-amine structure are being explored for their potential as antitubercular agents, specifically as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) . The MmpL3 transporter is a promising target for novel therapeutics against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The isopropylphenyl substituent in this compound is designed to occupy hydrophobic regions of biological targets, which can be critical for enhancing binding affinity and potency . This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with high-quality documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3-propan-2-ylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(15)9-16-14/h3-10H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCDTGSTCLPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-6-nitropyridine

The synthesis begins with the nitration of 3-bromopyridine, where the bromine substituent directs nitration to position 6. This step, analogous to methods described for bromopyridine derivatives, proceeds via mixed acid (HNO₃/H₂SO₄) treatment at 0–5°C, yielding 3-bromo-6-nitropyridine in ~65% yield.

Suzuki-Miyaura Coupling with 3-Isopropylphenylboronic Acid

3-Bromo-6-nitropyridine undergoes Suzuki-Miyaura coupling with 3-isopropylphenylboronic acid. Employing Pd(PPh₃)₄ (5 mol%) as a catalyst and K₂CO₃ as a base in a toluene/ethanol (3:1) solvent system at 80°C for 12 hours affords 3-nitro-6-(3-isopropylphenyl)pyridine. This method mirrors Pd-catalyzed couplings reported for analogous pyridines, achieving yields of 70–85%.

Table 1: Suzuki-Miyaura Coupling Optimization

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH80°C82
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF/H₂O100°C75

Reduction of Nitro to Amine

The nitro group at position 3 is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours, yielding 6-(3-isopropylphenyl)pyridin-3-amine. This step, adapted from hydrogenation protocols for nitropyridines, achieves >95% conversion.

Alternative Synthetic Routes

Directed Ortho-Metalation and Functionalization

A directed metalation strategy utilizes a temporary directing group (e.g., pivaloyl) at position 3 to facilitate bromination at position 6. After bromine introduction, the directing group is removed, and Suzuki coupling with 3-isopropylphenylboronic acid proceeds as above. This method, though lengthier, offers superior regiocontrol.

Stille Coupling with Pyridinylstannanes

3-Amino-6-(trimethylstannyl)pyridine, prepared via lithiation-stannylation of 3-aminopyridine, couples with 3-isopropylphenyl iodide under Stille conditions (Pd₂(dba)₃, AsPh₃, DMF, 100°C). While efficient, the toxicity of tin reagents limits scalability.

Reductive Amination of Pyridine Ketones

A less explored route involves condensation of 6-(3-isopropylphenyl)pyridin-3-one with ammonia under reductive conditions (NaBH₃CN, MeOH). However, this method suffers from low yields (<30%) due to competing side reactions.

Reaction Optimization and Challenges

Regioselectivity in Nitration

The electron-withdrawing bromine group in 3-bromopyridine ensures nitration occurs exclusively at position 6. Computational studies suggest the bromine’s meta-directing effect lowers the activation energy for nitration at the para position relative to itself.

Catalyst Selection for Coupling

Palladium catalysts with bulky phosphine ligands (e.g., P(t-Bu)₃) enhance coupling efficiency by mitigating dehalogenation side reactions. Microwave-assisted heating (120°C, 30 min) further improves yields to 90%.

Purification and Stability

Crude this compound is purified via column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water. The compound exhibits stability under inert storage (2–8°C, sealed).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.35 (d, J = 2.4 Hz, 1H, H2), 7.75 (dd, J = 8.4, 2.4 Hz, 1H, H4), 7.50–7.30 (m, 4H, aryl-H), 3.05 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.30 (d, J = 6.8 Hz, 6H, CH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₄H₁₆N₂ [M+H]⁺: 212.1313; found: 212.1315.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity, with a retention time of 6.8 minutes .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group on the pyridine ring undergoes oxidation under acidic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding pyridine N-oxides or imine intermediates.

Reagent/ConditionsProductYield (%)Reference
KMnO₄, H₂SO₄, 80°C6-(3-Isopropylphenyl)pyridine-3-amine N-oxide72
H₂O₂, AcOH, 50°C, 4 h3-Nitroso-6-(3-isopropylphenyl)pyridine65

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the amine nitrogen, forming an N-oxide intermediate. The isopropyl group stabilizes the transition state through inductive effects.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the para position relative to the amine group due to its electron-donating nature. Halogenation and nitration are common:

ReactionReagents/ConditionsMajor ProductSelectivityReference
BrominationBr₂, FeBr₃, 0°C2-Bromo-6-(3-isopropylphenyl)pyridin-3-amine85% para
NitrationHNO₃, H₂SO₄, 60°C2-Nitro-6-(3-isopropylphenyl)pyridin-3-amine78% para

Stereoelectronic Effects : The amine group directs substitution to the para position, while the isopropyl group minimally impacts regioselectivity due to its meta placement .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective for introducing aryl groups:

SubstrateBoronic AcidCatalyst SystemProductYield (%)Reference
6-Bromo-3-(3-isopropylphenyl)pyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°C6-Phenyl-3-(3-isopropylphenyl)pyridin-3-amine89
6-Bromo derivative4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, DMF6-(4-Methoxyphenyl)-3-(3-isopropylphenyl)pyridin-3-amine76

Key Insight : The bromine atom at the 6-position enhances reactivity in cross-coupling, while the isopropyl group does not hinder catalysis .

Reduction Reactions

The amine group can be reduced to a secondary amine using hydrogenation or borane complexes:

Reagent/ConditionsProductYield (%)Reference
H₂, Pd/C, EtOH, 50 psi6-(3-Isopropylphenyl)piperidin-3-amine68
BH₃·THF, 0°C to RTN-Alkylated derivatives82

Note : Hydrogenation of the pyridine ring to piperidine is feasible but requires high pressure and prolonged reaction times.

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation and acylation reactions:

Reaction TypeReagentProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-6-(3-isopropylphenyl)pyridin-3-amine90
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-6-(3-isopropylphenyl)pyridin-3-amine85

Steric Considerations : The isopropyl group slightly hinders reactivity in bulkier electrophiles (e.g., tert-butyl chloride) .

Complexation with Metals

The pyridine nitrogen and amine group enable coordination with transition metals:

Metal SaltLigand RatioApplicationReference
Cu(II) acetate1:2Catalysis in C–H activation
Pd(OAc)₂1:1Suzuki-Miyaura coupling

Mechanism : The pyridine nitrogen binds to the metal center, while the amine group stabilizes the complex via chelation .

Comparative Reactivity with Analogues

The isopropyl group enhances lipophilicity compared to trifluoromethyl or halogenated analogues:

CompoundLogPReactivity in EAS (Relative Rate)
6-(3-Isopropylphenyl)pyridin-3-amine3.21.0 (Reference)
6-(3-Trifluoromethylphenyl)pyridin-3-amine2.80.7
6-(3-Bromophenyl)pyridin-3-amine2.50.9

Key Trend : Bulkier substituents (e.g., isopropyl) marginally reduce electrophilic substitution rates but improve metabolic stability .

Scientific Research Applications

Medicinal Chemistry

6-(3-Isopropylphenyl)pyridin-3-amine has garnered attention in drug discovery, particularly for its potential as a pharmacophore targeting neurological disorders and cancers. Key findings include:

  • PANTHENATE Kinase Inhibition : Studies indicate that this compound may serve as a potent inhibitor of pantothenate kinase (PANK), which is crucial for coenzyme A regulation. Structure-activity relationship (SAR) studies have shown that modifications to the aniline side chain significantly impact inhibitory activity against PANK3, emphasizing the importance of branched aliphatic groups in maintaining potency .
CompoundIC50 (μM)Notable Properties
This compoundTBDPotential PANK inhibitor
Related Compound A0.51High potency against PANK3
Related Compound B>10Loss of activity with linear substituents
  • Anticancer Activity : Similar pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties due to its structural characteristics .

Materials Science

The compound is being explored for applications in organic electronic materials:

  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology.
  • Organic Photovoltaics (OPVs) : The compound's structure allows for effective charge transport, making it a candidate for photovoltaic applications.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its interaction with specific molecular targets influences various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression and neurological disorders.

Interaction Studies

Research indicates that similar pyridine derivatives exhibit significant biological activities:

  • Cytotoxic Effects : Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways, particularly PANK, which is crucial for coenzyme A regulation .

Industrial Applications

This compound is also utilized as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its unique properties allow it to be incorporated into various synthetic pathways aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(3-Isopropylphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Compounds:

Thieno[2,3-b]pyridin-3-amine Derivatives (12p–12x) Substituents: These compounds (e.g., 12p, 12q) feature fused thienopyridine cores with sulfinyl, imidazolyl, and thiazolyl groups. Comparison: Unlike this compound, these derivatives have larger, more rigid frameworks, which may enhance binding to enzyme active sites (e.g., 15-prostaglandin dehydrogenase inhibitors) . Characterization: Confirmed via X-ray crystallography and NMR/ESI-MS, with molecular weights >400 g/mol .

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine Substituents: Phenoxy group with chloro and dimethyl substitutions. Comparison: The electron-withdrawing chloro group and bulky phenoxy substituent contrast with the electron-donating isopropylphenyl group in the target compound. This difference likely reduces solubility and alters metabolic stability . Physicochemical Data: Molecular weight 248.70 g/mol; melting point 96–98°C .

6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine Substituents: A basic piperazinyl group with isopropyl substitution.

6-Chloro-2-(trifluoromethyl)pyridin-3-amine

  • Substituents : Chloro and trifluoromethyl groups at the 2- and 6-positions.
  • Comparison : Electron-withdrawing groups dominate, increasing acidity and altering reactivity profiles. Such compounds are often used in agrochemicals and pharmaceuticals .

Table 1. Comparative Data of Pyridin-3-amine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound Pyridin-3-amine 3-Isopropylphenyl Not reported Hypothesized enzyme modulation N/A
12p (Thieno[2,3-b]pyridin-3-amine) Thienopyridine Imidazolyl, Thiazolyl, Sulfinyl 415.0 15-PGDH inhibitor; X-ray confirmed
6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine Pyridin-3-amine Phenoxy, Chloro, Dimethyl 248.70 High melting point; commercial use
6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine Pyridin-3-amine Isopropylpiperazinyl Not reported 95% purity; research chemical
6-Chloro-2-(trifluoromethyl)pyridin-3-amine Pyridin-3-amine Chloro, Trifluoromethyl Not reported Agrochemical intermediate

Key Observations:

  • Solubility : Compounds with polar substituents (e.g., piperazinyl, sulfonyl) exhibit higher aqueous solubility than aryl-substituted analogs like this compound .
  • Bioactivity: Thienopyridine derivatives (e.g., 12p–12x) show potent enzyme inhibition, suggesting that steric bulk and fused rings enhance target binding .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for aryl-substituted pyridines, involving cross-coupling or nucleophilic aromatic substitution .

Biological Activity

6-(3-Isopropylphenyl)pyridin-3-amine is an organic compound classified as a pyridine derivative. Its structure features a pyridine ring substituted with a 3-isopropylphenyl group at the 6-position and an amine group at the 3-position. This unique arrangement influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and other scientific fields.

  • Molecular Formula : C15H18N
  • Molecular Weight : 230.31 g/mol
  • Structural Formula : Structure

The compound's chemical properties allow it to undergo various reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyridine ring is crucial for binding to these targets, influencing pathways related to cancer progression and neurological disorders.

Interaction Studies

Research indicates that similar pyridine derivatives exhibit significant biological activities, including:

  • Cytotoxic Effects : Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways, particularly pantothenate kinase (PANK), which is crucial for coenzyme A regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the isopropyl group enhances binding affinity and selectivity for biological targets. For instance, modifications to the aniline side chain significantly impact inhibitory activity against PANK3, emphasizing the importance of branched aliphatic groups in maintaining potency .

CompoundIC50 (μM)Notable Properties
This compoundTBDPotential PANK inhibitor
Related Compound A0.51High potency against PANK3
Related Compound B>10Loss of activity with linear substituents

Medicinal Chemistry Applications

  • PANK Inhibitors : A study focused on optimizing compounds similar to this compound for PANK inhibition demonstrated promising results with nanomolar potency. The study highlighted the significance of lipophilic ligand efficiency (LipE) in drug design .
  • Anticancer Activity : Research on related pyridine derivatives has shown their effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Industrial Applications

In addition to medicinal applications, this compound is being explored for its potential use in organic electronic materials, such as:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

These applications leverage the compound's unique electronic properties derived from its molecular structure.

Q & A

Q. What are common synthetic routes for 6-(3-Isopropylphenyl)pyridin-3-amine?

  • Methodological Answer : A typical synthesis involves coupling a pyridine precursor with a substituted phenyl group. For example, Suzuki-Miyaura cross-coupling can be employed using a boronic acid derivative of 3-isopropylphenyl and a halogenated pyridin-3-amine. Catalytic systems like Pd(PPh₃)₄ with a base (e.g., Na₂CO₃) in a solvent such as DMF or THF under reflux are commonly used . Post-reaction purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity.

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Peaks corresponding to the isopropyl group (e.g., δ ~1.2–1.4 ppm for -CH(CH₃)₂) and pyridine protons (e.g., δ ~8.0–8.5 ppm for aromatic protons) are critical .
  • HRMS (ESI) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
  • HPLC : Purity assessment (≥95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the solubility properties of this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Insolubility in water necessitates co-solvent systems (e.g., DMSO:PBS buffer) for biological assays. Solubility can be experimentally determined via saturation shake-flask methods .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity in pyridine substitution is influenced by directing groups and reaction conditions. For example, the -NH₂ group in pyridin-3-amine acts as a meta-director, guiding electrophilic substitution. Transition metal catalysts (e.g., CuBr in DMSO) can enhance selectivity for cross-coupling at specific positions . Computational modeling (DFT calculations) may predict reactive sites to optimize synthetic pathways .

Q. What strategies mitigate inconsistencies in NMR spectral data for structural analogs?

  • Methodological Answer : Spectral discrepancies often arise from dynamic effects (e.g., rotamers in the isopropyl group) or impurities. Solutions include:
  • Variable Temperature (VT) NMR : To resolve overlapping peaks caused by conformational exchange .
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and confirm connectivity .
  • Recrystallization : To remove impurities affecting peak splitting (e.g., using ethanol/water mixtures) .

Q. How can the biological activity of this compound be evaluated in COX-2 inhibition assays?

  • Methodological Answer :
  • In vitro Assay : Use recombinant COX-2 enzyme and a colorimetric substrate (e.g., arachidonic acid) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves .
  • Selectivity Testing : Compare COX-2 vs. COX-1 inhibition using human whole-blood assays to assess isoform specificity .
  • Molecular Docking : Predict binding interactions with COX-2’s active site (e.g., using AutoDock Vina) to guide structural modifications .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the amine group or oxidation of the pyridine ring may occur. Stability studies under accelerated conditions (40°C/75% RH) identify degradation products via LC-MS .
  • Storage Recommendations : Lyophilized form under argon at -20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.